molecular formula C11H12O4 B13604476 3-(2-Ethoxyphenyl)-2-oxopropanoic acid

3-(2-Ethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13604476
M. Wt: 208.21 g/mol
InChI Key: AJSPGONGZHZBJG-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and acidification steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the 2-oxopropanoic acid moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.

    Reduction: Formation of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 3-(2-Methoxyphenyl)-2-oxopropanoic acid
  • 3-(2-Propoxyphenyl)-2-oxopropanoic acid
  • 3-(2-Butoxyphenyl)-2-oxopropanoic acid

Comparison: 3-(2-Ethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to its methoxy, propoxy, and butoxy analogs. The ethoxy group provides a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

AJSPGONGZHZBJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)C(=O)O

Origin of Product

United States

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